Cas no 872855-45-3 (N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 化学的及び物理的性質
名前と識別子
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- N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide
- 1H-Indole-3-acetamide, N-(1,1-dimethylethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-α-oxo-
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- インチ: 1S/C20H25N3O4/c1-20(2,3)21-19(26)18(25)15-12-23(16-7-5-4-6-14(15)16)13-17(24)22-8-10-27-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,21,26)
- InChIKey: WMJCRIIPYIUGMN-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N2CCOCC2)=O)C2=C(C=CC=C2)C(C(=O)C(NC(C)(C)C)=O)=C1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.06±0.46(Predicted)
N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0464-40mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-20μmol |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-5μmol |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-10μmol |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-3mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-15mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-25mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-1mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-50mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2001-0464-2mg |
N-tert-butyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
872855-45-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamideに関する追加情報
Professional Introduction to N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide (CAS No. 872855-45-3)
N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 872855-45-3, represents a convergence of advanced chemical synthesis and medicinal innovation. Its molecular architecture incorporates several key functional groups, including a morpholine moiety, an indole ring system, and an acetoamide group, which collectively contribute to its intriguing pharmacological properties.
The morpholine group in N-tert-butyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide is particularly noteworthy, as morpholine derivatives are widely recognized for their versatility in drug design. Morpholine-based compounds often exhibit favorable pharmacokinetic profiles, including enhanced solubility and reduced toxicity, making them valuable candidates for therapeutic applications. The presence of this group in the current compound suggests that it may possess similar advantages, potentially improving its bioavailability and therapeutic efficacy.
Complementing the morpholine moiety is the indole ring system, which is a well-documented scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities, ranging from antimicrobial and anti-inflammatory effects to more specialized functions such as modulation of neurotransmitter systems. The specific arrangement of the indole ring in N-tert-butyl-2-{1-2-(morpholin-4-y)-l}-2-octanolactam-3yl]-2-oxoacetamide indicates that this compound may interact with various biological targets, warranting further investigation into its potential therapeutic applications.
The acetoamide group at the C2 position of the molecule further enhances its complexity and functionality. Acetoamides are frequently employed in drug development due to their ability to form hydrogen bonds with biological targets, thereby increasing binding affinity and stability. The tert-butyl substituent at the nitrogen atom of the acetoamide provides additional steric hindrance, which can influence the compound's solubility and metabolic stability. This structural feature may be particularly important in optimizing the compound's pharmacokinetic properties and ensuring prolonged circulation within the body.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify potential binding interactions between N-tert-butyl-2-{1-2-(morpholin-4-y))a >methyl-b >methyl-indol-3 >y]-c >methyld >methyle >methylf >methylg >methyl>methyli j >methylk >methyl>methyl>methyl>methyl>methyl>methyl>methyl>methyl>methyl>methyl
The acetoamide group at the C
The acetoamide group at the C
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